2-(3-Chloro-6-methylphenyl)ethanethiol
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Overview
Description
2-(3-Chloro-6-methylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methylphenyl)ethanethiol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-6-methylphenyl and ethanethiol as the primary reactants.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group. Common solvents used include dichloromethane or toluene.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at moderate temperatures (50-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-6-methylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methylphenyl)ethanethiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiol group can interact with metal ions and proteins, potentially inhibiting or modifying their function.
Pathways: The compound may affect oxidative stress pathways by modulating the redox state of cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)ethanethiol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-Methylphenyl)ethanethiol: Lacks the chlorine atom, resulting in different chemical properties.
2-(4-Chloro-6-methylphenyl)ethanethiol: The position of the chlorine atom is different, which can influence its reactivity and applications.
Uniqueness
2-(3-Chloro-6-methylphenyl)ethanethiol is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYITYHLPNPMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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